![molecular formula C11H18O2 B1615468 (1S,2S,3S,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-カルボン酸 CAS No. 58096-27-8](/img/structure/B1615468.png)

(1S,2S,3S,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-カルボン酸

説明

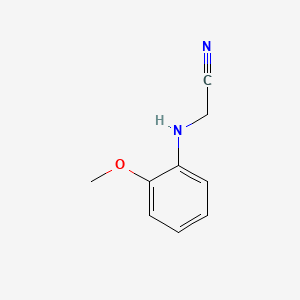

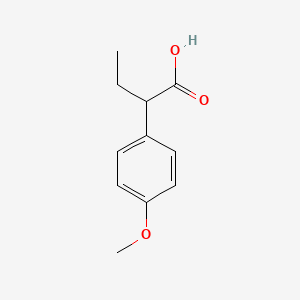

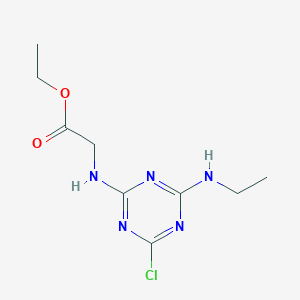

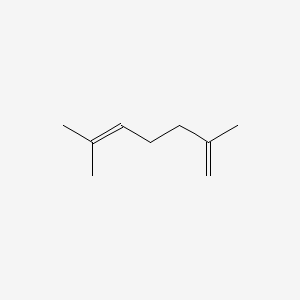

“(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid” is a chemical compound with the formula C10H16 . It is also known as bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)- .

Synthesis Analysis

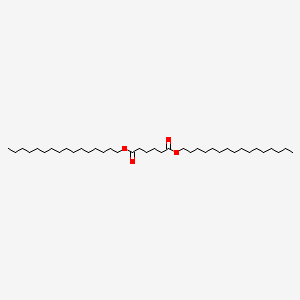

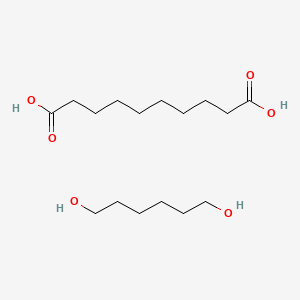

The synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes has been developed using mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 136.2340 .Chemical Reactions Analysis

The chemistry enables access to heterocycle-functionalized BCHep-containing structures that are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 136.2340 . Further details about its physical and chemical properties are not available in the retrieved resources.科学的研究の応用

慢性疼痛管理における治療効果

この化合物は、慢性疼痛の管理における潜在的な治療薬として特定されています。研究によると、この化合物と類似の構造を持つカンナビノイドは、大人の疼痛症状を大幅に軽減できることが示唆されています。 この用途は、このような化合物が慢性疼痛を軽減するために使用される医療用マリファナの文脈において特に重要です .

多発性硬化症関連の筋肉の痙攣

神経変性疾患の分野では、(1S,2S,3S,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-カルボン酸は、多発性硬化症に関連する筋肉の痙攣の治療に役立つ可能性があります。 カンナビノイドは、短期使用の症例において、報告されている症状の改善について実質的な証拠を示しています .

分析化学: HPLC法開発

この化合物の独自の構造は、高速液体クロマトグラフィー(HPLC)による分析に適しています。 これは、臨床的に関連する化合物の立体異性体を識別および比較するための新しいHPLC法の開発において、標準または参照化合物として使用できます .

ドライアイ治療のための眼科用溶液

特定のカンナビノイドの構造類似体として、この化合物は、ドライアイ症候群の治療のための臨床候補であるAR-15512などの生物活性化合物の合成に関与する可能性があります。 このような化合物の冷却効果は、眼科用途に適しています .

インフルエンザ治療: M2イオンチャネル阻害

この化合物は、アマンタジンと同様に、M2イオンチャネル阻害剤として有望視されています。 これは、インフルエンザの発生に対抗するために、抗インフルエンザ薬の開発における潜在的な用途を示唆しています .

合成戦略と特性評価

複数の立体異性体中心を持つこの化合物の複雑な構造は、合成と特性評価において課題となっています。 これは、合成戦略を研究し、同様の構造的特徴を持つ新しい医薬品を特性評価するためのモデル化合物として役立ちます .

大麻研究の質の向上

カンナビノイドとの構造的類似性から、この化合物は、大麻研究の質を高めるための研究活動に使用できます。 これは、大麻および大麻由来製品の健康への影響を調査する研究において、対照または比較標準として役立ちます .

データ収集と研究の進歩

この化合物は、大麻研究の進歩を支援するデータ収集活動にも役割を果たすことができます。 比較の基準を提供することで、大麻研究における現在の障壁に対処し、大麻の健康への影響について科学が何を言っているかを明確に確立するのに役立ちます .

将来の方向性

There is increasing interest in replacement of the planar aromatic rings of drug candidates with three-dimensional caged scaffolds in order to improve the physical properties . The bicyclo[3.1.1]heptane (BCH) scaffold has emerged as a novel bioisostere of meta-substituted benzenes . This suggests that there could be future research directions exploring the use of “(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid” and similar compounds in drug design.

作用機序

Target of Action

The primary target of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid, also known as (+)-Isopinocampheylamine, is the M2 ion channel . This ion channel plays a crucial role in the life cycle of the influenza virus, making it a promising target for anti-influenza agents .

Mode of Action

(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid interacts with the M2 ion channel in a manner similar to that of amantadine . By inhibiting this ion channel, the compound prevents the uncoating of the influenza virus, thereby inhibiting its replication .

Biochemical Pathways

The inhibition of the M2 ion channel disrupts the viral life cycle, preventing the release of viral RNA into the host cell . This disruption affects the downstream effects of viral replication, including the synthesis of viral proteins and the assembly and release of new viral particles .

Result of Action

The result of the compound’s action is the inhibition of influenza virus replication. By blocking the M2 ion channel, the compound prevents the uncoating of the virus and the release of viral RNA into the host cell . This inhibition disrupts the viral life cycle, reducing the production of new viral particles and potentially alleviating the symptoms of influenza .

生化学分析

Cellular Effects

Its influence on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored .

Molecular Mechanism

It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

Studies on threshold effects, as well as toxic or adverse effects at high doses, are lacking .

特性

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJJWXPLEWSYFQ-XGEHTFHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58096-27-8, 64284-84-0 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58096-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-Pinanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。